1-(4-Methoxyphenyl)-1-phenylethanol

Description

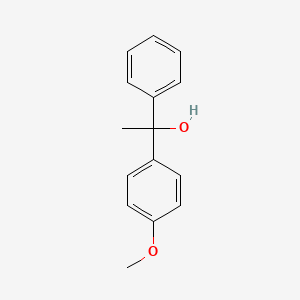

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(16,12-6-4-3-5-7-12)13-8-10-14(17-2)11-9-13/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYESRDXJZHXPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380224 | |

| Record name | 1-(4-methoxyphenyl)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94001-65-7 | |

| Record name | 4-Methoxy-α-methyl-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94001-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methoxyphenyl)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxyphenyl 1 Phenylethanol

Asymmetric Synthesis Approaches to Enantiomerically Pure 1-(4-Methoxyphenyl)-1-phenylethanol

The primary focus in synthesizing this compound is to control its stereochemistry, yielding specific enantiomers. This is crucial for applications where only one enantiomer provides the desired biological or chemical activity. Enantioselective reduction strategies are a key methodology to achieve this.

Enantioselective Reduction Strategies

Enantioselective reduction involves the conversion of a prochiral ketone, 4-methoxyacetophenone, into the chiral alcohol this compound. This transformation is achieved using catalysts that favor the formation of one enantiomer over the other.

Biocatalytic Reduction of 4-Methoxyacetophenone Precursors

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral compounds. researchgate.net It utilizes whole microorganisms or isolated enzymes to catalyze chemical reactions with high selectivity and under mild conditions. researchgate.net

Whole-cell biocatalysis offers several advantages, including the presence of a natural system for cofactor regeneration, which is essential for the activity of many reductase enzymes. tudelft.nl

In one study, various strains of Saccharomyces uvarum were screened for the asymmetric bioreduction of 4-methoxyacetophenone. researchgate.net The S3 strain demonstrated notable performance in converting the ketone to the corresponding (S)-1-(4-methoxyphenyl)ethanol. researchgate.net The research highlighted that different yeast species and even different strains within the same species can exhibit varying levels of conversion and enantioselectivity. researchgate.net

Similarly, lactic acid bacteria like Lactobacillus senmaizukei have been investigated as biocatalysts for the reduction of aromatic ketones. researchgate.net These microorganisms are considered safe and can be effective for producing enantiomerically enriched chiral secondary alcohols. researchgate.net

Isolated enzymes, such as carbonyl reductases and alcohol dehydrogenases (ADHs), offer a more direct and often more selective approach to biocatalysis. frontiersin.orgnih.gov These enzymes, which can be sourced from various organisms or produced recombinantly, catalyze the reduction of ketones to alcohols. frontiersin.orgnih.govtudelft.nl

ADHs are particularly versatile, capable of catalyzing both the reduction of carbonyl compounds and the oxidation of alcohols. frontiersin.orgtudelft.nl Their high selectivity makes them powerful tools for producing enantiopure alcohols. frontiersin.orgmdpi.com The stereochemical outcome of the reduction is determined by how the prochiral ketone substrate binds within the enzyme's active site. mdpi.com Carbonyl reductases, a broad group of enzymes that include ADHs, are also widely used for their ability to reduce ketones and aldehydes. nih.gov They typically require a cofactor, such as NADH or NADPH, to provide the hydride for the reduction. nih.govdrugbank.com

Research has demonstrated the successful use of ADHs from various sources, including Ralstonia sp. and Lactobacillus brevis, for the bioreduction of bulky ketones. mdpi.com

To maximize the efficiency and selectivity of biocatalytic reductions, it is crucial to optimize various reaction parameters. researchgate.netnih.gov These parameters include pH, temperature, agitation speed, and substrate concentration.

A study focusing on the bioreduction of 4-methoxyacetophenone using Saccharomyces uvarum P3 systematically optimized these conditions. researchgate.net The results indicated that the highest conversion and enantiomeric excess were achieved at specific settings for each parameter. The optimization of these factors is essential for developing a robust and efficient biocatalytic process. nih.govijcce.ac.irmdpi.comnih.gov

Table 1: Optimization of Bioreduction Parameters for 4-Methoxyacetophenone using S. uvarum P3

| Parameter | Range Tested | Optimal Value | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| pH | 4.5 - 7.5 | 6.0 | >99 | >99 |

| Temperature (°C) | 25 - 40 | 30 | >99 | >99 |

| Agitation (rpm) | 100 - 250 | 200 | >99 | >99 |

| Incubation Time (h) | 24 - 96 | 72 | >99 | 94 |

Source: Data adapted from a study on the efficient biocatalytic synthesis of (S)-1-(4-methoxyphenyl) ethanol. researchgate.netresearchgate.net

For the bioreduction using Lactobacillus senmaizukei, response surface methodology (RSM) was employed to find the optimal conditions for the reduction of acetophenone (B1666503). researchgate.net The predicted optimal conditions were a pH of 5.25, a temperature of 25°C, an incubation time of 72 hours, and an agitation level of 100 rpm. researchgate.net

Deep eutectic solvents (DESs) are emerging as a green and effective alternative to traditional organic solvents in biocatalysis. nih.govtudelft.nl These solvents are mixtures of salts and hydrogen bond donors, and they offer properties like low volatility and non-flammability. nih.gov

The use of DESs can enhance biocatalytic reactions by improving the solubility of hydrophobic substrates and, in some cases, increasing enzyme stability and activity. tudelft.nltudelft.nl For instance, in the bioreduction of 2-octanone (B155638) using Acetobacter pasteurianus cells, the addition of a choline (B1196258) chloride/ethylene glycol-based DES led to an increased optimal substrate concentration from 40 mM to 60 mM while maintaining an enantiomeric excess of over 99.9%. nih.gov

Interestingly, the composition of the DES can influence the stereoselectivity of the reaction. tudelft.nl In some cases, increasing the concentration of the DES in water has been shown to invert the enantioselectivity of the reduction, producing the opposite enantiomer compared to the reaction in water alone. tudelft.nl This highlights the potential of DESs to act as "designer" solvents, allowing for fine-tuning of the reaction outcome. tudelft.nl

Chemical Transformations and Reactivity of 1 4 Methoxyphenyl 1 Phenylethanol

Oxidation Reactions of the Hydroxyl Group

The conversion of the hydroxyl group in 1-(4-methoxyphenyl)-1-phenylethanol to a carbonyl functionality is a fundamental transformation, leading to the formation of 4-methoxybenzophenone. This can be achieved through several oxidative methods.

Dehydrogenation to Ketones (e.g., Pd/C and Ionic Liquids)

Catalytic dehydrogenation represents a clean and efficient method for the oxidation of alcohols to ketones, often with the liberation of molecular hydrogen. While specific studies on this compound are not extensively detailed in the literature, the dehydrogenation of the closely related compound, 1-phenylethanol (B42297), provides significant insight into the expected reactivity. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.

Acceptorless alcohol dehydrogenation (AAD) is an attractive process as it generates H₂ as the only byproduct. cardiff.ac.uk For instance, commercial 5% Pd/C catalysts have demonstrated high selectivity (>97%) for the conversion of 1-phenylethanol to acetophenone (B1666503) in an open system. cardiff.ac.uk However, in a closed system, the buildup of hydrogen can lead to side reactions like hydrogenolysis. cardiff.ac.uk The efficiency of these palladium-catalyzed reactions is influenced by factors such as particle size and the nature of the support. hilarispublisher.com Research on supported palladium nanoparticles for the transfer dehydrogenation of 1-phenylethanol has shown that the ratio of metallic palladium to palladium oxide and the particle size are key parameters controlling catalytic activity. hilarispublisher.com

The use of palladium on other supports, like titanium dioxide (Pd/TiO₂), has also been shown to be highly effective. A Pd/TiO₂ catalyst prepared by sol immobilisation demonstrated a turnover frequency (TOF) of 3600 mol(1-PE) h⁻¹ mol(Pd)⁻¹ with over 95% selectivity at 80% conversion for 1-phenylethanol dehydrogenation, a rate 3.5 times higher than commercial 5% Pd/C. cardiff.ac.uk

Interactive Table: Catalytic Dehydrogenation of 1-Phenylethanol (Model Substrate)

| Catalyst | Support | Conditions | Conversion | Selectivity to Ketone | Ref |

|---|---|---|---|---|---|

| 5% Pd | Carbon | 120 °C, flowing Ar | >80% | >97% (open system) | cardiff.ac.uk |

| 1% Pd | TiO₂ | 120 °C, flowing Ar | ~85% (at 120 min) | >95% | cardiff.ac.uk |

Selective Oxidation to Carbonyl Compounds

A wide array of reagents and catalytic systems can achieve the selective oxidation of benzylic alcohols to their corresponding ketones. Given the structure of this compound, it is expected to be readily oxidized to 4-methoxybenzophenone.

Photochemical methods offer a green alternative to traditional metal-based oxidants. For example, Eosin Y, a metal-free organic dye, can act as a photocatalyst for the aerobic oxidation of various benzyl (B1604629) alcohols to ketones with excellent yields (70-93%) under visible light irradiation and an oxygen atmosphere. organic-chemistry.orgacs.orgacs.org This method exhibits good functional group tolerance and is scalable. organic-chemistry.orgacs.org Another approach involves the use of inexpensive iron salts as photocatalysts with molecular oxygen (air) as the oxidant under mild conditions, showing high selectivity for benzylic hydroxyl groups. researchgate.net

Other catalytic systems, such as those employing catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like manganese(III) acetate, are effective for the oxidation of electron-rich benzylic alcohols. researchgate.net The chemoselective oxidation of alcohols, even in the presence of other oxidizable groups, can be achieved using simplified aerobic methods that yield the corresponding ketones in excellent yields under mild conditions. nih.gov

Etherification and Transetherification Reactions

The hydroxyl group of this compound can be converted into an ether linkage through various catalytic methods. These reactions typically proceed via a stabilized tertiary benzylic carbocation intermediate.

Acid-Catalyzed Etherification (e.g., Solid Lewis Acids, Thiazolium Catalysts)

The etherification of benzylic alcohols can be catalyzed by acids. masterorganicchemistry.com The general mechanism involves the protonation of the alcohol's hydroxyl group by an acid, followed by the loss of a water molecule to form a carbocation. masterorganicchemistry.comncert.nic.in In the case of this compound, the resulting tertiary benzylic carbocation is highly stabilized by resonance from both aromatic rings. This intermediate is then attacked by a nucleophile, such as another alcohol molecule, to form the ether. masterorganicchemistry.com

Solid acid catalysts are also effective for this transformation. Thiazolium-based hybrid materials have been employed for the etherification of 1-phenylethanol under solvent-free conditions, demonstrating the potential for recyclable catalytic systems in such reactions. researchgate.net

Iron(III)-Catalyzed Unsymmetrical Etherification

Iron(III) salts, such as iron(III) triflate (Fe(OTf)₃), have emerged as inexpensive, environmentally benign, and efficient catalysts for the direct etherification of alcohols. nih.govacs.org This method is particularly useful for the synthesis of both symmetrical and unsymmetrical ethers. nih.gov The reaction of a secondary benzylic alcohol, like 1-(p-tolyl)ethanol, with a primary alcohol in the presence of Fe(OTf)₃ and an ammonium (B1175870) chloride additive (to suppress side reactions) yields the unsymmetrical ether in good yield. nih.govacs.org Given that the methoxy (B1213986) group on this compound is also an electron-donating group, similar reactivity is expected. nih.gov The catalyst system is effective for a range of benzylic alcohols, including those with electron-donating substituents, which typically show enhanced reactivity. nih.gov

The synthesis of unsymmetrical ethers can be achieved by reacting the benzylic alcohol with a different primary alcohol. nih.gov Transetherification, where a symmetrical ether reacts with a different alcohol to form an unsymmetrical ether, is also possible with this catalytic system. nih.govacs.org

Interactive Table: Iron(III)-Catalyzed Unsymmetrical Etherification of Substituted Benzylic Alcohols with Primary Alcohols

| Benzylic Alcohol | Primary Alcohol | Yield of Unsymmetrical Ether | Ref |

|---|---|---|---|

| 1-(p-Tolyl)ethanol | Methanol | 81% | nih.gov |

| 1-(p-Tolyl)ethanol | Ethanol | 80% | nih.gov |

| 1-(p-Tolyl)ethanol | 1-Propanol | 78% | nih.gov |

| 1-(p-Tolyl)ethanol | 1-Pentanol | 80% | nih.govacs.org |

Mechanism of Etherification Pathways

The mechanism for the acid-catalyzed etherification of this compound proceeds through a carbocation intermediate. The key steps are:

Protonation: The hydroxyl group of the alcohol is protonated by the acid catalyst. masterorganicchemistry.comncert.nic.in

Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, a good leaving group, generating a tertiary benzylic carbocation. This carbocation is resonance-stabilized by both the phenyl ring and the electron-donating para-methoxyphenyl group.

Nucleophilic Attack: An alcohol molecule acts as a nucleophile and attacks the electrophilic carbocation. ncert.nic.in

Deprotonation: A final deprotonation step yields the ether product and regenerates the acid catalyst. ncert.nic.in

In the iron(III)-catalyzed reaction, the mechanism is believed to be similar, with the Lewis acidic iron(III) center coordinating to the hydroxyl group, facilitating its departure and the formation of the carbocation. nih.govacs.org Studies have shown that the reaction of a secondary benzylic alcohol first forms a symmetrical ether, which then undergoes transetherification with a primary alcohol to yield the more stable unsymmetrical ether. nih.govacs.org Electron paramagnetic resonance (EPR) studies indicate that the iron remains in the +3 oxidation state throughout the catalytic cycle, supporting an ionic mechanism rather than a redox pathway. nih.govacs.orgresearchgate.net

Elimination Reactions

The tertiary benzylic alcohol structure of this compound makes it prone to elimination reactions, specifically dehydration, to form alkenes. This process involves the removal of the hydroxyl group and a proton from an adjacent carbon, typically under acidic conditions.

The dehydration of similar 1-phenylethanol derivatives is a well-studied reaction, often yielding styrene (B11656) or its substituted analogs. unl.edu.arnih.gov The reaction proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate after the protonation of the hydroxyl group and subsequent loss of water. libretexts.orgchemistrysteps.com The stability of the resulting tertiary benzylic carbocation, which is further stabilized by resonance with both phenyl rings, facilitates this transformation.

The primary product of the dehydration of this compound is expected to be 1-methoxy-4-(1-phenylvinyl)benzene. However, side reactions such as ether formation can occur, particularly at higher substrate concentrations. nih.gov The choice of catalyst and reaction conditions can significantly influence the selectivity towards the desired alkene product. rsc.orggoogle.com

Table 1: Dehydration of 1-Phenylethanol Analogs

| Alcohol Substrate | Catalyst/Conditions | Major Product(s) | Reaction Type |

|---|---|---|---|

| 1-Phenylethanol | Acid catalyst (e.g., H₂SO₄, solid acids) | Styrene, α-methylbenzyl ether | E1 Elimination (Dehydration) |

| Cyclohexanol | Phosphoric acid, heat | Cyclohexene | E1 Elimination (Dehydration) |

| tert-Butyl alcohol | Aqueous HCl | Isobutylene | E1 Elimination (Dehydration) |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by a nucleophile in a nucleophilic substitution reaction. Due to the formation of a stable tertiary benzylic carbocation, these reactions typically proceed through an SN1 mechanism. ucsb.edulibretexts.org

The first step in this process is the protonation of the hydroxyl group by an acid, which converts it into a good leaving group (water). libretexts.org Subsequent departure of the water molecule generates the carbocation intermediate. This cation can then be attacked by a variety of nucleophiles. For instance, reaction with hydrogen halides (HX) will yield the corresponding alkyl halides. libretexts.orgrsc.org The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org

It is important to note that elimination reactions (E1) are often in competition with SN1 reactions. The reaction conditions, such as the nature of the nucleophile and the solvent, determine the predominant pathway. Strong, non-basic nucleophiles favor substitution, while basic conditions tend to favor elimination. msu.edu

Reactions Involving Aromatic Ring Functionalization

Substitution Reactions on Methoxy-Substituted Phenyl Ring

The methoxy group (-OCH₃) on one of the phenyl rings is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). msu.eduvanderbilt.edu This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. lkouniv.ac.inmasterorganicchemistry.com

Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation will occur preferentially on the methoxy-activated ring. libretexts.orglibretexts.org The directing effect of the methoxy group leads to the formation of products where the electrophile has added to the positions ortho or para to the methoxy group. doi.orglibretexts.org Steric hindrance from the bulky tertiary alcohol group might favor substitution at the para position over the ortho positions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -CH₃ (Alkyl) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -Br (Bromo) | Deactivating | Ortho, Para |

C-C Bond Cleavage Reactions

While less common, under specific and often harsh conditions, cleavage of the carbon-carbon bonds within this compound can occur. The benzylic position is susceptible to oxidative cleavage. For instance, strong oxidizing agents could potentially cleave the bond between the tertiary carbon and one of the aromatic rings, leading to the formation of ketones or carboxylic acids derived from the aromatic fragments.

Derivatization for Complex Molecular Architectures

The functional groups of this compound serve as handles for its incorporation into more complex molecular structures. The hydroxyl group can be used to form ethers or esters. For example, reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base would yield the corresponding ester. nih.gov

Furthermore, the reactivity of the aromatic rings allows for the introduction of additional functional groups, which can then be used in subsequent synthetic steps. For example, nitration of the activated ring, followed by reduction of the nitro group to an amine, would provide a site for amide bond formation or diazotization reactions. These derivatization strategies enable the use of this compound as a building block for the synthesis of a wide array of more complex molecules with potential applications in various fields of chemistry.

Stereochemical Control and Analytical Characterization

Strategies for Enantioselective Control in Synthesis and Resolution

Achieving enantiomeric purity for chiral alcohols like 1-(4-Methoxyphenyl)-1-phenylethanol relies on two primary strategies: asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis: This approach aims to create a single enantiomer directly from a prochiral precursor. One established method involves the use of a chiral auxiliary. For instance, a related synthesis involves reacting p-methoxyphenylacetone with a chiral amine like (R)-α-methylphenethylamine to form an imine. google.com Subsequent hydrogenation reduces the imine to a chiral amine intermediate. google.com While this example leads to an amine, the principle of using a chiral auxiliary to direct the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis and can be adapted for creating chiral alcohols.

Enzymatic Kinetic Resolution: This is a widely used method for separating enantiomers from a racemic mixture. nih.gov It leverages the stereoselectivity of enzymes, which react at different rates with each enantiomer. nih.gov For chiral alcohols, lipases are commonly employed to catalyze a transesterification reaction in the presence of an acyl donor, such as vinyl acetate. nih.gov

In a typical process for a related compound, 1-phenylethanol (B42297), the enzyme Novozyme 435 (a lipase) selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (the S-enantiomer) as an unreacted alcohol. nih.gov The resulting mixture of ester and unreacted alcohol can then be separated. The efficiency of this resolution is influenced by several factors, as detailed in the table below.

Table 1: Parameters Affecting Enzymatic Kinetic Resolution of 1-Phenylethanol Derivatives

| Parameter | Description | Example Condition for 1-Phenylethanol | Reference |

|---|---|---|---|

| Enzyme | The biocatalyst that provides stereoselectivity. | Novozyme 435 (Immobilized Candida antarctica lipase (B570770) B) | nih.gov |

| Substrate Conc. | The initial concentration of the racemic alcohol. | 240 mM | nih.gov |

| Acyl Donor | A reagent that acylates the alcohol, e.g., vinyl acetate. | Vinyl acetate | nih.gov |

| Solvent | The reaction medium, typically an organic solvent. | n-Hexane | nih.gov |

| Temperature | Affects enzyme activity and reaction rate. | 42 °C | nih.gov |

| Reaction Time | Duration required to achieve desired conversion and enantiomeric excess. | 75 minutes | nih.gov |

By optimizing these parameters, it is possible to achieve high enantiomeric excess (ee) for both the remaining alcohol and the produced ester. nih.gov

Analytical Techniques for Enantiomeric Purity Assessment

Determining the success of an enantioselective synthesis or resolution requires precise analytical methods to quantify the enantiomeric composition of the product.

Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including arylalkylcarbinols. nih.govwindows.net Columns like Chiralcel OB (cellulose-based) and Lux Cellulose-2 are frequently used. nih.govwindows.net The separation can be performed in different modes, including normal phase, polar-organic, or reversed phase, by varying the mobile phase composition. windows.net For the analysis of 1-phenylethanol, a Chiralcel OB column with a mobile phase of n-hexane and isopropanol (B130326) has been successfully used. nih.gov The choice of mobile phase is critical as it can significantly influence resolution and analysis time. nih.gov

Table 2: Example Chiral HPLC System for Analysis of 1-Phenylethanol Analogs

| Parameter | Description |

|---|---|

| Stationary Phase | Chiralcel OB Column |

| Mobile Phase | n-Hexane / Isopropanol |

| Detection | UV Detector |

This methodology is directly applicable to assessing the enantiomeric purity of this compound.

QSERR models are powerful computational tools used to understand and predict the chromatographic behavior of enantiomers. nih.govnih.gov These models establish a mathematical relationship between the molecular structure of the analytes and their retention (log k) and separation factors (log α) on a specific CSP. nih.gov

For arylalkylcarbinols, QSERR studies have shown that retention factors are often strongly influenced by quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The enantioselective separation, however, is often governed by a combination of steric and electrostatic interactions, as well as hydrophobicity. nih.govnih.gov These models can be developed using multiple linear regression or artificial neural networks. nih.gov By analyzing the model's descriptors, researchers can gain insight into the specific molecular interactions—such as hydrogen bonds, π-π stacking, and steric hindrance—that constitute the chiral recognition mechanism. nih.gov

While standard NMR cannot distinguish between enantiomers, it can be used to determine enantiomeric purity after derivatization with a chiral resolving agent. nih.gov This method involves reacting the chiral alcohol mixture with a single enantiomer of a chiral acid, such as (R)-(-)-acetoxyphenylacetic acid, in the presence of a coupling agent. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers.

Diastereomers have different physical properties and, crucially, produce distinct signals in an NMR spectrum. nih.gov For example, in the analysis of 1-phenylethanol, the methyl protons of the two resulting diastereomeric esters appear as two separate doublets in the ¹H NMR spectrum. nih.gov The relative integration of these signals provides a direct measure of the ratio of the original enantiomers, allowing for the calculation of enantiomeric excess. nih.gov This technique provides an alternative to chiral HPLC for quantitative enantiomeric analysis.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 1-(4-methoxyphenyl)-1-phenylethanol, a tertiary alcohol, is most commonly achieved via a Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium halide to 4-methoxyacetophenone or, conversely, a 4-methoxyphenylmagnesium halide to acetophenone (B1666503). The elucidation of the reaction mechanism for this and related synthetic pathways provides critical insights into the roles of catalysts, the nature of intermediates, and the kinetics of the transformation.

In the context of the Grignard synthesis of this compound, the term "catalyst" can be nuanced. The magnesium metal itself is a reactant, but its surface state is critical for the reaction's initiation and rate. byjus.comlibretexts.org

Magnesium Metal: The primary role of magnesium is to react with an aryl halide (like bromobenzene (B47551) or 4-bromoanisole) to form the organomagnesium halide, or Grignard reagent. quora.comwikipedia.org This is a redox reaction where magnesium(0) is oxidized. The reaction occurs on the surface of the magnesium, so factors that increase the active surface area, such as using magnesium turnings or powder and crushing them in situ, can accelerate the reaction. quora.comwikipedia.org A passivating layer of magnesium oxide on the metal's surface can inhibit the reaction, creating an induction period. wikipedia.org

Activating Agents: To break down the passivating oxide layer and initiate the reaction, chemical activating agents are often employed. Small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909) are common choices. wikipedia.org These agents react with the magnesium surface to expose fresh, highly reactive metal.

Solvents as Co-catalysts: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential and act as co-catalysts or stabilizers. leah4sci.com The lone pair of electrons on the ether's oxygen atom coordinates to the magnesium center of the Grignard reagent, forming a soluble complex (e.g., R-MgX(ether)₂). wikipedia.org This solvation stabilizes the reagent and prevents its aggregation, which is crucial for its reactivity. leah4sci.com

Organocatalysis: While the standard Grignard reaction is uncatalyzed, related nucleophilic additions to carbonyls can be achieved using organocatalysts. For instance, chiral amino acids like proline can catalyze asymmetric aldol (B89426) reactions by forming a nucleophilic enamine intermediate and activating the electrophile through hydrogen bonding. youtube.com This bifunctional catalysis demonstrates how a small organic molecule can orchestrate a complex transformation, a principle that could be applied to asymmetric syntheses in this class of compounds. youtube.comyoutube.com

Interactive Table: Catalysts and Agents in the Synthesis of this compound and Related Reactions

| Catalyst/Agent | Type | Role in Synthesis | Relevant Reaction |

| Magnesium (Mg) | Reactant/Surface | Formation of the Grignard reagent from an aryl halide. quora.comwikipedia.org | Grignard Reaction |

| Iodine (I₂) | Activating Agent | Removes the passivating MgO layer from the magnesium surface. wikipedia.org | Grignard Reaction |

| Diethyl Ether (Et₂O) | Solvent/Stabilizer | Solvates and stabilizes the Grignard reagent, preventing aggregation. leah4sci.com | Grignard Reaction |

| Proline | Organocatalyst | Forms enamine/iminium intermediates and activates electrophiles (conceptual). youtube.com | Asymmetric Aldol/Michael Additions |

| Chiral Phosphoric Acid | Organocatalyst | Activates electrophiles via hydrogen bonding (conceptual). nih.gov | Asymmetric Nucleophilic Additions |

Grignard Reagent (Arylmagnesium Halide): The first key intermediate is the Grignard reagent itself (e.g., phenylmagnesium bromide). It is best described by the Schlenk equilibrium, where the monomeric RMgX species exists in equilibrium with the dimeric R₂Mg and MgX₂. wikipedia.org The structure in solution is a complex stabilized by solvent molecules. wikipedia.orgleah4sci.com The polarity of the carbon-magnesium bond is such that the aryl group acts as a potent nucleophilic carbanion. leah4sci.commt.com

Radical Intermediates: The formation of the Grignard reagent from magnesium and an aryl halide is believed to proceed through a single-electron transfer (SET) mechanism, generating radical intermediates. quora.comyoutube.com An aryl radical (R•) and a magnesium radical cation ([Mg•]⁺) are proposed transient species. quora.com

Magnesium Alkoxide: The nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ketone (e.g., 4-methoxyacetophenone) leads to the formation of a tetrahedral intermediate, a magnesium alkoxide salt. pressbooks.pubchegg.com This intermediate is stable in the anhydrous ether solvent and is protonated in a separate aqueous workup step to yield the final tertiary alcohol. youtube.com

Enamine/Iminium Intermediates: In hypothetical organocatalytic routes, the reaction of the ketone with a chiral secondary amine catalyst (like proline) would generate a nucleophilic enamine intermediate. youtube.com Alternatively, activation of an unsaturated system would proceed via an electrophilic iminium ion intermediate. nih.gov

Interactive Table: Key Intermediates in Synthetic Pathways

| Intermediate | Description | Role | Synthetic Pathway |

| Phenylmagnesium Bromide | Organomagnesium compound (RMgX) existing in Schlenk equilibrium. wikipedia.org | Nucleophile | Grignard Reaction |

| Magnesium Alkoxide | Tetrahedral salt formed after nucleophilic attack on the carbonyl. pressbooks.pub | Precursor to the final alcohol product. | Grignard Reaction |

| Enamine | Formed from a ketone and a secondary amine catalyst. youtube.com | Nucleophile (α- to original carbonyl) | Organocatalysis (conceptual) |

| Iminium Ion | Formed from an α,β-unsaturated carbonyl and a secondary amine. nih.gov | Electrophile (LUMO-lowering activation) | Organocatalysis (conceptual) |

Kinetic studies provide quantitative data on reaction rates and help identify the slowest step in the mechanistic sequence, known as the rate-determining step (RDS).

The reaction proceeds via a cyclic transition state, often involving a dimeric form of the Grignard reagent, which coordinates to the carbonyl oxygen before the aryl group is transferred. nih.govmit.edu While the polar nucleophilic addition is the most accepted mechanism for unhindered ketones, a single-electron transfer (SET) pathway can become competitive for sterically hindered ketones. organic-chemistry.org In such cases, the initial electron transfer from the Grignard reagent to the ketone could become rate-limiting.

Kinetic studies on the acid-catalyzed formation of acetals from substituted acetophenones have shown that the rate-limiting step can be the addition of the alcohol (or water during hydrolysis) to a stabilized oxocarbenium ion intermediate.

Substituent Effects on Reactivity and Selectivity

The presence of the methoxy (B1213986) group on one of the phenyl rings of the precursor ketone has a significant electronic effect on the reaction's reactivity. This can be understood and quantified using the principles of linear free-energy relationships, such as the Hammett equation. wikipedia.orglibretexts.org

The Hammett equation is given by: log(kₓ/kₒ) = ρσ

Here, kₓ and kₒ are the rate constants for the substituted and unsubstituted reactions, respectively, σ is the substituent constant (which depends on the substituent and its position), and ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.org

The para-methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance (+R effect), with a negative Hammett sigma constant (σₚ ≈ -0.27). In the context of a nucleophilic attack on a ketone, the reaction is characterized by the buildup of negative charge on the carbonyl oxygen in the transition state. The rate-determining step involves the attack of the nucleophile on the electrophilic carbonyl carbon.

An electron-donating group like -OCH₃ pushes electron density into the aromatic ring and onto the carbonyl group. This reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. Consequently, the reaction rate is expected to be slower for 4-methoxyacetophenone compared to unsubstituted acetophenone.

A study of the Grignard addition of ethylmagnesium bromide to various substituted acetophenones found a positive ρ value of +0.415. researchgate.net A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which stabilize the developing negative charge) and decelerated by electron-donating groups. wikipedia.org This experimental finding confirms that the electron-donating methoxy group deactivates the ketone towards Grignard addition.

Computational Chemistry Approaches

Density Functional Theory (DFT) has become a powerful tool for elucidating complex reaction mechanisms at the molecular level. For the Grignard reaction leading to this compound, DFT calculations can provide detailed insights into the geometries and energies of reactants, intermediates, transition states, and products. acs.orgnih.gov

Transition State (TS) Geometry: DFT studies on Grignard additions to carbonyls have revealed that the reaction does not proceed by a simple attack of a monomeric RMgX. Instead, it often involves dimeric Grignard reagents and a cyclic, six-membered transition state. nih.govorganic-chemistry.org In this model, one magnesium atom coordinates to the carbonyl oxygen, activating it, while the nucleophilic group from the other magnesium atom is delivered to the carbonyl carbon. This concerted polar mechanism is generally favored over a stepwise SET process for simple ketones. nih.gov The transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency corresponding to the C-C bond formation and C=O bond breaking. github.io

Interactive Table: Conceptual DFT Data for Grignard Addition to a Ketone

| Species | Description | Relative Energy (Conceptual) |

| Reactants (Ketone + Grignard Dimer) | Separated, solvated starting materials. | 0 kcal/mol (Reference) |

| Pre-reaction Complex | Grignard dimer coordinated to the ketone carbonyl. | ~ -5 to -10 kcal/mol |

| Transition State (TS) | Six-membered cyclic structure for nucleophilic addition. nih.gov | ~ +5 to +15 kcal/mol |

| Product Complex (Mg Alkoxide) | The magnesium alkoxide product, still complexed. | ~ -30 to -40 kcal/mol |

Note: These energy values are conceptual and serve to illustrate the typical profile of an exothermic reaction with a distinct activation barrier, as supported by DFT studies on similar systems. mit.edu

Molecular Modeling of Stereochemical Outcomes

Computational chemistry has emerged as a powerful tool for understanding and predicting the stereochemical outcomes of chemical reactions. rsc.orgrsc.org Through molecular modeling, researchers can investigate reaction mechanisms, analyze transition states, and rationalize the preference for the formation of one stereoisomer over another. rsc.org These computational approaches are particularly valuable in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. rsc.org

In the context of producing enantiomerically pure alcohols like this compound, molecular modeling is frequently applied to understand the stereoselectivity of catalytic reductions. The synthesis often involves the asymmetric reduction of the prochiral ketone, 4'-methoxyacetophenone. nih.govresearchgate.net Different biocatalysts, such as whole cells of Lactobacillus paracasei or Rhodotorula sp., can yield either the (S) or (R) enantiomer with high enantiomeric excess. nih.govresearchgate.netresearchgate.net

Molecular modeling helps elucidate the factors governing this stereoselectivity. By constructing computational models of the catalyst's active site with the substrate docked, researchers can calculate the energies of the different possible transition states leading to the (R) or (S) product. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

A key aspect of this modeling is the distortion/interaction analysis, where the energies required for the substrate and catalyst to adopt the transition state geometry are calculated. This, combined with the interaction energy between the two, provides a quantitative prediction of stereoselectivity. nih.gov For instance, molecular docking studies on derivatives containing the 1-(4-methoxyphenyl) moiety have been used to predict binding affinities and conformations within biological targets. researchgate.net

The table below illustrates findings from a hypothetical molecular modeling study on the asymmetric reduction of 4'-methoxyacetophenone, showcasing how computational data correlates with experimental outcomes.

Table 1: Hypothetical Transition State Energy Calculations for the Asymmetric Reduction of 4'-Methoxyacetophenone

| Catalyst Model | Substrate | Transition State | Calculated Energy (kcal/mol) | Predicted Major Product | Experimental Enantiomeric Excess (ee) |

| Enzyme A (Prelog-selective) | 4'-Methoxyacetophenone | pro-(S) | -12.5 | (S)-1-(4-Methoxyphenyl)-1-phenylethanol | >99% (S) |

| Enzyme A (Prelog-selective) | 4'-Methoxyacetophenone | pro-(R) | -9.8 | - | - |

| Enzyme B (anti-Prelog) | 4'-Methoxyacetophenone | pro-(S) | -10.2 | - | - |

| Enzyme B (anti-Prelog) | 4'-Methoxyacetophenone | pro-(R) | -13.1 | (R)-1-(4-Methoxyphenyl)-1-phenylethanol | >99% (R) |

This table is illustrative, based on principles of computational chemistry, to demonstrate how modeling is applied.

Quantum Mechanical Studies of Enzyme Active Sites

Quantum mechanical (QM) studies provide a deeper understanding of the electronic and geometric structures within an enzyme's active site during catalysis. nih.gov These methods are essential for accurately modeling reactions where bond breaking and forming occur, such as the reduction of a ketone to an alcohol. For enzymes that catalyze the stereoselective reduction of ketones like 4'-methoxyacetophenone, QM studies can reveal the precise interactions that dictate which face of the ketone (pro-R or pro-S) is accessible for hydride attack from a cofactor like NADH.

A well-studied analogue is the (S)-1-phenylethanol dehydrogenase (PED) from the bacterium strain EbN1, which catalyzes the NAD+-dependent, stereospecific oxidation of (S)-1-phenylethanol to acetophenone and the reverse reduction. nih.gov Structural and computational studies of PED offer a clear model for how enzymes acting on similar substrates, such as 4'-methoxyacetophenone, achieve their high stereoselectivity.

X-ray crystallography and QM calculations on PED have shown that the binding of the NAD+ cofactor induces a significant conformational change in a substrate-binding loop, shifting it from an "open" to a "closed" form. nih.gov This closure positions the substrate, acetophenone, in a highly specific orientation within the active site. The phenyl group of the substrate is placed in a hydrophobic pocket, and the carbonyl oxygen is stabilized by hydrogen bonds with active site residues like serine and tyrosine.

This precise positioning, determined by a network of non-covalent interactions, exposes only one face of the carbonyl group to the incoming hydride from NADH, thus ensuring a highly enantioselective reduction. nih.gov QM calculations can model the electron distribution (e.g., using electron localization functions) and the energies of the orbitals involved in the hydride transfer, confirming the feasibility of the proposed mechanism. nih.gov These studies can also explain how elevated concentrations of substrates or the presence of the "wrong" enantiomer can inhibit the enzyme, providing a comprehensive picture of the catalytic cycle at a molecular level. nih.gov

Table 2: Key Interactions in a Model Enzyme Active Site for Ketone Reduction

| Interacting Species | Type of Interaction | Role in Stereoselectivity |

| Substrate (e.g., 4'-Methoxyacetophenone) & Active Site Pocket | Hydrophobic Interactions | Orients the aryl groups, restricting rotational freedom. |

| Substrate Carbonyl Oxygen & Ser/Tyr Residues | Hydrogen Bonding | Anchors the substrate and polarizes the carbonyl group for attack. |

| Substrate Carbonyl Carbon & NADH Cofactor | Hydride Transfer | Stereospecific delivery of the hydride to one face of the ketone. |

| Active Site Loop & NAD+ Binding | Conformational Change | Creates the precisely shaped binding pocket upon cofactor binding. nih.gov |

Advanced Applications of 1 4 Methoxyphenyl 1 Phenylethanol in Organic Synthesis

As a Chiral Building Block and Intermediate in Pharmaceutical Synthesis

The inherent chirality of 1-(4-Methoxyphenyl)-1-phenylethanol makes it a theoretical candidate for the asymmetric synthesis of pharmaceutical compounds. The presence of a stereogenic center is a critical feature in many modern drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. Despite this potential, specific, documented instances of its use as a direct precursor or key intermediate in the synthesis of pharmaceuticals are not widely reported in the available scientific literature.

Enantioselective Synthesis of 1,2-Amino Alcohols

Vicinal amino alcohols are crucial structural motifs present in numerous natural products and pharmaceuticals. The development of stereoselective methods for their synthesis is a significant focus of organic chemistry research. While the structure of this compound contains a hydroxyl group, its conversion to a 1,2-amino alcohol would require the introduction of an amino group at the adjacent carbon with stereochemical control. There is a lack of specific literature detailing the use of this compound or its derivatives to achieve the diastereoselective synthesis of 1,2-amino alcohols.

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction, after which it is removed. Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. While the chiral nature of this compound makes it a theoretical candidate for such a role, there is no significant body of research demonstrating its successful and practical application as a chiral auxiliary in common asymmetric reactions such as Diels-Alder reactions, alkylations, or aldol (B89426) additions. The development and application of chiral auxiliaries are well-documented, but this compound is not recognized as a standard or commonly employed auxiliary.

Building Block for Complex Organic Molecules

The utility of a molecule as a building block in the synthesis of complex organic structures is demonstrated by its incorporation into larger, more intricate molecular frameworks. While the chemical structure of this compound offers handles for further chemical modification, such as the hydroxyl group and the aromatic rings, there is a lack of specific examples in the literature of its use as a foundational unit for the construction of complex organic molecules like macrocycles or other elaborate structures.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Future endeavors in the synthesis of 1-(4-methoxyphenyl)-1-phenylethanol will prioritize the development of novel and sustainable methodologies that adhere to the principles of green chemistry. A key area of focus is the use of biocatalysis to produce enantiomerically pure forms of the alcohol. For instance, the biocatalytic enantioselective reduction of 4-methoxyacetophenone is a promising route to obtain (S)-1-(4-methoxyphenyl)ethanol. Research in this area will likely explore a wider range of microorganisms and isolated enzymes to improve reaction efficiency and enantioselectivity.

Another sustainable approach is the use of photocatalysis. Visible-light-induced, catalyst- and additive-free strategies are being developed for various organic transformations and could be adapted for the synthesis of tertiary alcohols. nih.gov Furthermore, the development of catalytic systems that utilize renewable resources and environmentally benign solvents will be crucial. For example, the use of green solvents like ionic liquids in biocatalytic reductions has already shown promise in improving reaction efficiency.

The table below summarizes some sustainable approaches for the synthesis of related chiral alcohols, indicating potential future routes for this compound.

| Synthetic Approach | Catalyst/System | Key Features | Potential Application to this compound |

| Biocatalytic Reduction | Whole-cell biocatalysts (e.g., Ispir bean) | Uses renewable resources, mild reaction conditions. | Asymmetric synthesis from 4-methoxyacetophenone. |

| Lipase-catalyzed Resolution | Immobilized lipase (B570770) (e.g., Novozym 40086) | High enantioselectivity, reusable catalyst. rsc.org | Kinetic resolution of racemic this compound. rsc.org |

| Photocatalysis | Visible light, organic photocatalysts | Avoids use of toxic catalysts and reagents. | Oxidation of the alcohol to the corresponding ketone or synthesis via radical pathways. |

Exploration of New Catalytic Systems for Enhanced Selectivity

The synthesis of enantiomerically pure this compound is a significant challenge. Future research will heavily focus on the discovery and optimization of new catalytic systems that offer high enantioselectivity. One of the most direct routes to this compound is the asymmetric addition of a phenyl Grignard reagent to 4-methoxyacetophenone or an aryl Grignard reagent to acetophenone (B1666503).

Recent advancements have seen the development of chiral ligands derived from 1,2-diaminocyclohexane (DACH) that can mediate the asymmetric addition of Grignard reagents to ketones with high enantioselectivity. ua.es The design of new biaryl chiral ligands is a promising avenue for achieving even greater control over the stereochemical outcome of these reactions. ua.es Furthermore, catalytic systems for the enantioselective addition of aryl Grignard reagents to ketones are being developed, which could be directly applied to the synthesis of chiral diaryl alcohols like this compound. researchgate.netmdpi.com

The following table highlights some advanced catalytic systems with potential for the enantioselective synthesis of this compound.

| Catalytic System | Reaction Type | Advantages |

| Chiral DACH-derived ligands with Grignard reagents | Asymmetric nucleophilic addition | High enantioselectivity for tertiary alcohols. ua.es |

| Copper(I)-catalyzed systems | Enantioselective addition of Grignard reagents | Catalytic amounts of chiral ligands required. |

| Alkylzirconium reagents with chiral ligands | Enantioselective addition to aldehydes and ketones | Compatibility with functionalized nucleophiles. nih.gov |

Integration of Chemoenzymatic Strategies for Complex Target Molecules

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, is a powerful tool for constructing complex molecules. Future research will likely see the integration of this compound, or its precursors, into chemoenzymatic pathways. For instance, the enzymatic resolution of racemic 1-(4-methoxyphenyl)ethanol (B1200191) can provide a chiral starting material for subsequent chemical transformations. rsc.org

Lipase-catalyzed stereoselective transesterification is an effective method for resolving the enantiomers of related compounds like 1-phenylethanol (B42297), and similar strategies are being optimized for 1-(4-methoxyphenyl)ethanol. rsc.orgnih.gov The resulting enantiopure alcohol or its ester derivative can then be used in multi-step syntheses of pharmaceuticals or other bioactive compounds. The development of one-pot, multi-step chemoenzymatic processes will be a key trend, aiming to improve efficiency and reduce waste.

Advanced Computational Studies for Predictive Synthesis and Mechanism Design

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. Advanced computational studies, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms and help in the rational design of new catalysts and synthetic routes. For the synthesis of this compound, computational studies can be employed to:

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates in reactions like the Grignard addition to ketones to understand the origins of stereoselectivity.

Design Novel Catalysts: Predict the efficacy of new chiral ligands for asymmetric synthesis, thereby reducing the need for extensive experimental screening.

Optimize Reaction Conditions: Model the effects of solvents, temperature, and other parameters on reaction outcomes.

Recent theoretical studies on the mechanism of Grignard reagent formation and their addition to carbonyl compounds are paving the way for a more predictive approach to synthesis. nih.gov

Expanding Applications in Advanced Materials and Bioactive Compound Synthesis

The unique structure of this compound makes it an attractive starting material for the synthesis of a variety of functional molecules. Future research will explore its application in two main areas:

Advanced Materials: The hydroxyl group of this compound can be used as a point of attachment for polymerization or for grafting onto polymer backbones. This could lead to the development of new functional polymers with specific optical, thermal, or mechanical properties. The incorporation of the chiral tertiary alcohol moiety could introduce chirality into the polymer, which is of interest for applications in chiral separations and asymmetric catalysis.

Bioactive Compounds: The scaffold of this compound is found in various biologically active molecules. A significant area of research is the synthesis of 1,2,4-triazole (B32235) derivatives, which are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. rsc.org The synthesis of novel triazole derivatives starting from this compound or its precursors is a promising direction for the discovery of new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxyphenyl)-1-phenylethanol, and how do reaction conditions influence yield and stereochemistry?

The compound is typically synthesized via Grignard reactions or catalytic reduction of ketones. For instance:

- Grignard Addition : Reacting 4-methoxyacetophenone with phenylmagnesium bromide yields the tertiary alcohol. Temperature control (<0°C) minimizes side reactions like over-addition .

- Catalytic Reduction : Hydrogenation of 1-(4-methoxyphenyl)-1-phenylpropanone using palladium or ruthenium catalysts (e.g., Pd/C or Ru–NHC complexes) under H₂ pressure (1–3 atm) produces the alcohol. Selectivity for the syn or anti diastereomer depends on solvent polarity and catalyst choice .

Q. How can enantiomeric purity be assessed for this compound, and what analytical techniques are preferred?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or GC with cyclodextrin derivatives are standard. Nuclear Overhauser Effect (NOE) NMR experiments can confirm stereochemistry. For example, irradiation of the methoxy group in NOESY reveals spatial proximity to the phenyl group, distinguishing enantiomers .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis via dynamic kinetic resolution (DKR), and how do catalyst systems impact efficiency?

DKR combines ruthenium-based racemization catalysts (e.g., η⁵-Ph₅CpRu(CO)₂H) with lipases (e.g., Candida antarctica lipase B) to achieve >95% enantiomeric excess (ee). Key factors:

- Racemization Rate : Ru complexes with pentaarylcyclopentadienyl ligands enhance racemization at ambient temperatures, enabling rapid equilibrium .

- Solvent Compatibility : Use of tert-amyl alcohol or MTBE improves lipase stability and substrate solubility. For this compound, reaction times <24 hours at 40°C yield >90% conversion .

Q. How do microbial metabolic pathways degrade this compound, and what enzymes are involved?

Arthrobacter spp. and Nocardia T5 metabolize it via divergent pathways:

- Dehydrogenation : Arthrobacter uses NAD⁺-dependent 1-phenylethanol dehydrogenase to oxidize the alcohol to acetophenone, followed by Baeyer-Villiger monooxygenase cleavage .

- Catechol Formation : Nocardia hydroxylates the aromatic ring, producing 3-(1′-hydroxyethyl)catechol, which undergoes meta-cleavage to lactate and pyruvate . Enzyme specificity for (−)-enantiomers explains slower degradation of (+)-isomers .

Q. What experimental designs resolve contradictions in catalytic efficiency data for dehydrogenation reactions?

Contradictions in Pd(II)–NHC catalyst performance (e.g., 35–90% yield variations) arise from:

- Hydrogen Transfer : Closed vs. open systems affect H₂ accumulation. In closed systems, H₂ inhibits further dehydrogenation, favoring acetophenone formation (44% yield) .

- Substrate Steric Effects : Bulky substituents on the aryl group reduce catalyst turnover. Comparative studies using 1-(4-methylphenyl)ethanol show 20% lower activity than the methoxy analog due to hindered β-hydride elimination .

Methodological Guidance

Q. How to troubleshoot low yields in lipase-mediated kinetic resolutions?

- Enzyme Screening : Wheat germ lipase shows high enantioselectivity (E >200) for aryl alcohols like this compound but poor activity for aliphatic analogs. Use Pseudomonas fluorescens lipase for broader substrate tolerance .

- Solvent Optimization : Hexane:isopropanol (9:1) enhances enzyme activity and reduces substrate inhibition. Pre-immobilization on Accurel MP1000 improves reusability (>5 cycles) .

Q. What spectroscopic methods differentiate regioisomers or diastereomers in synthetic products?

- ¹³C NMR : Methoxy carbon shifts (δ 55–57 ppm) and benzylic CH(OH) (δ 70–75 ppm) distinguish regioisomers.

- IR Spectroscopy : O–H stretching (3450–3550 cm⁻¹) and aryl C–O (1250 cm⁻¹) confirm alcohol formation versus ketone intermediates .

Data Interpretation & Contradictions

Q. Why do conflicting reports exist on the racemization mechanism of Ru catalysts?

Studies using isotopically labeled ketones (e.g., p-tolyl methyl ketone) show intramolecular hydrogen transfer within the Ru coordination sphere, excluding ketone exchange. Contradictions arise from assumptions about solvent-mediated pathways in early studies .

Q. How to reconcile discrepancies in microbial degradation rates between species?

Arthrobacter degrades (−)-1-phenylethanol faster (doubling time: 12 h) than (+)-isomers (24 h) due to dehydrogenase stereopreference. Nocardia, however, metabolizes both isomers equally via non-stereoselective hydroxylases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.